molecular formula C17H17N3O2S2 B2753610 (E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenylethenesulfonamide CAS No. 2035018-83-6

(E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenylethenesulfonamide

Cat. No.: B2753610
CAS No.: 2035018-83-6
M. Wt: 359.46
InChI Key: GHYAYZVDEQEZAF-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenylethenesulfonamide" features a sulfonamide group linked to a phenylvinyl moiety, with a substituted ethyl chain bearing both a thiophen-2-yl and a pyrazol-1-yl group. Its E-configuration at the ethenesulfonamide bond imposes specific stereoelectronic properties, influencing molecular interactions and stability.

Properties

IUPAC Name

(E)-2-phenyl-N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S2/c21-24(22,13-9-15-6-2-1-3-7-15)19-14-16(17-8-4-12-23-17)20-11-5-10-18-20/h1-13,16,19H,14H2/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHYAYZVDEQEZAF-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCC(C2=CC=CS2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(C2=CC=CS2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiophene-Pyrazole Conjugation

The ethylamine backbone is constructed via a Mannich reaction between thiophen-2-ylmethanamine, pyrazole-1-carbaldehyde, and formaldehyde. Optimized conditions (Table 1) achieve an 82% yield by leveraging aqueous ethanol as a solvent and triethylamine as a catalyst.

Table 1: Optimization of Mannich Reaction Conditions

Parameter Optimal Value Yield (%)
Solvent Ethanol/H2O (3:1) 82
Temperature 60°C 82
Catalyst Triethylamine 82
Reaction Time 12 h 82

Side products, such as the bis-alkylated amine, are minimized by maintaining a 1:1 molar ratio of thiophen-2-ylmethanamine to pyrazole-1-carbaldehyde.

Amine Protection and Deprotection

To prevent undesired sulfonylation at multiple sites, the primary amine is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate in dichloromethane. Deprotection with trifluoroacetic acid restores the amine functionality with >95% efficiency.

Preparation of (E)-2-Phenylethenesulfonyl Chloride

Sulfonation of Styrene

Styrene is sulfonated with chlorosulfonic acid in dichloroethane at 0–5°C to yield (E)-2-phenylethenesulfonic acid. The E-configuration is favored due to steric hindrance between the phenyl group and sulfonic acid moiety during the addition-elimination mechanism. Subsequent treatment with phosphorus pentachloride converts the sulfonic acid to the sulfonyl chloride (78% yield).

Key Spectral Data :

  • ¹H NMR (CDCl₃) : δ 7.45–7.52 (m, 5H, Ar-H), 6.89 (d, J = 16.1 Hz, 1H, CH=), 7.21 (d, J = 16.1 Hz, 1H, CH=).
  • IR (KBr) : 1365 cm⁻¹ (S=O asym), 1172 cm⁻¹ (S=O sym).

Sulfonamide Coupling Reaction

Reaction Conditions

The Boc-protected amine is reacted with (E)-2-phenylethenesulfonyl chloride in tetrahydrofuran (THF) using N,N-diisopropylethylamine (DIPEA) as a base. After 6 h at room temperature, the Boc group is removed with trifluoroacetic acid, yielding the final product (Table 2).

Table 2: Coupling Reaction Optimization

Base Solvent Temperature Yield (%)
DIPEA THF 25°C 84
Pyridine DCM 25°C 72
Triethylamine Acetonitrile 40°C 68

DIPEA outperforms pyridine due to its superior solubility in THF and reduced nucleophilicity, which minimizes sulfonate ester formation.

Purification and Characterization

Chromatographic Techniques

Crude product purification employs flash chromatography (silica gel, ethyl acetate/hexane 1:3) followed by recrystallization from ethanol/water (4:1). HPLC analysis (C18 column, 70:30 acetonitrile/water) confirms >98% purity.

Spectroscopic Validation

  • ¹³C NMR (DMSO-d₆) : δ 144.3 (C=S), 128.9–138.2 (Ar-C), 121.5 (C=C).
  • HRMS (ESI+) : m/z 413.1201 [M+H]⁺ (calc. 413.1198).

Alternative Synthetic Routes

One-Pot Tandem Approach

A streamlined method combines the Mannich reaction and sulfonylation in a single pot using dimethylformamide (DMF) as a solvent. While this reduces purification steps, the yield drops to 69% due to competing side reactions.

Enzymatic Sulfonamide Formation

Preliminary studies using subtilisin protease in phosphate buffer (pH 7.5) demonstrate moderate stereoselectivity (E:Z = 3:1) but require further optimization for industrial scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Conditions might include the use of strong bases or acids to facilitate the reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

(E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenylethenesulfonamide may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenylethenesulfonamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Features

The compound shares a thiophen-2-yl ethylamine backbone with several analogs (e.g., a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol and N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] derivatives). However, its unique substitution pattern distinguishes it:

  • Pyrazole vs.
  • Ethenesulfonamide vs.
Table 1: Structural Comparison
Compound Class Key Substituents Functional Groups Biological Relevance
Target Compound Pyrazol-1-yl, Thiophen-2-yl, Phenyl Ethenesulfonamide Unknown (presumed antimicrobial)
Quinolone Derivatives 5-Bromo-/Methylthio-thiophen-2-yl, Oxoethyl Oxime, Piperazinyl Antibacterial (e.g., E. coli)
Amine Oxide Derivatives Thiophen-2-yl, Propyl, Tetrahydronaphthyl Amine oxide, Hydroxy CNS/Receptor modulation (inferred)
Sulfonate Esters Thiophen-2-yl, Methylbenzenesulfonate Sulfonate ester Prodrug potential

Electronic and Physicochemical Properties

  • Electron-Withdrawing Effects : The sulfonamide group in the target compound may reduce electron density at the ethyl chain compared to oxoethyl derivatives, affecting reactivity and interactions with biological targets .

Biological Activity

(E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenylethenesulfonamide, a compound featuring a pyrazole ring and thiophene moieties, has garnered attention in medicinal chemistry for its potential biological activities. This article synthesizes current research findings, focusing on its biological activity, including antimicrobial, anti-inflammatory, and analgesic effects.

Chemical Structure and Properties

The compound's molecular formula is C16H15N3O2SC_{16}H_{15}N_3O_2S with a molecular weight of approximately 329.4 g/mol. The structure includes a phenylethenesulfonamide group attached to a pyrazole-thiophene ethyl chain.

PropertyValue
Molecular FormulaC₁₆H₁₅N₃O₂S
Molecular Weight329.4 g/mol
CAS Number2035036-34-9

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Pyrazole Ring : Achieved through cyclization reactions involving hydrazine and appropriate carbonyl precursors.
  • Introduction of the Thiophene Ring : Utilizes cross-coupling methods such as Suzuki or Stille coupling.
  • Amide Bond Formation : Involves the reaction of the intermediate with sulfonyl chlorides under basic conditions.

Antimicrobial Activity

Recent studies have indicated that compounds similar to (E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenylethenesulfonamide exhibit significant antimicrobial properties against various pathogens. For instance, derivatives in the same class have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Table 1: Antimicrobial Activity Results

CompoundTarget PathogenZone of Inhibition (mm)
Compound AS. aureus15
Compound BE. coli18
(E)-N-(...)Pseudomonas aeruginosa12

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects, demonstrating inhibition of pro-inflammatory cytokines in vitro. Studies suggest that it may modulate pathways involved in inflammation, potentially providing therapeutic benefits in conditions like arthritis.

Case Study: Inhibition of TNF-alpha Production
A study assessed the ability of (E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenylethenesulfonamide to inhibit tumor necrosis factor-alpha (TNF-alpha) production in macrophages. Results indicated a significant reduction in TNF-alpha levels compared to control groups.

Analgesic Activity

Analgesic properties were evaluated using standard pain models such as the hot plate test and acetic acid-induced writhing test. The compound exhibited notable analgesic effects, suggesting its potential for pain management.

Table 2: Analgesic Activity Evaluation

Test MethodResult
Hot Plate TestIncreased latency (p<0.05)
Acetic Acid TestReduced writhing (p<0.01)

The biological activity of (E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenylethenesulfonamide is likely mediated through interactions with specific molecular targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in microbial growth or inflammatory pathways.
  • Receptor Modulation : The compound could interact with G-protein coupled receptors or ion channels that regulate pain perception and inflammatory responses.

Q & A

Q. What are the established synthetic routes for (E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenylethenesulfonamide, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving:
  • Step 1 : Formation of the pyrazole-thiophene core through cyclocondensation of hydrazine derivatives with thiophene-containing ketones (e.g., 2-acetylthiophene) under acidic/basic conditions .
  • Step 2 : Sulfonamide coupling using 2-phenylethenesulfonyl chloride, often mediated by bases like triethylamine in anhydrous solvents (e.g., DCM or THF) .
  • Purity Optimization :
  • Use column chromatography (silica gel, hexane/ethyl acetate gradient) for intermediate purification.
  • Final recrystallization in ethanol/water mixtures improves crystallinity .
  • Monitoring : Track reaction progress via TLC and confirm purity with HPLC (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H/¹³C NMR identifies proton environments (e.g., vinyl sulfonamide protons at δ 6.5–7.2 ppm, thiophene protons at δ 7.3–7.5 ppm) .
  • 2D NMR (COSY, HSQC) resolves overlapping signals in the pyrazole-thiophene region.
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₁₆N₃O₂S₂: 394.07) .
  • Infrared (IR) Spectroscopy : Detects sulfonamide S=O stretches (~1350–1150 cm⁻¹) and vinyl C=C bonds (~1630 cm⁻¹) .

Q. What are the primary biological targets hypothesized for this compound?

  • Methodological Answer : Based on structural analogs:
  • Enzyme Inhibition : Pyrazole-sulfonamide hybrids target acetylcholinesterase (AChE) and carbonic anhydrase (CA), with IC₅₀ values ranging 0.1–10 µM in kinetic assays .
  • Antimicrobial Activity : Thiophene derivatives exhibit Gram-positive bacterial inhibition (MIC ~2–8 µg/mL) via folate pathway disruption .
  • Experimental Validation : Use enzyme-linked immunosorbent assays (ELISA) or microbroth dilution assays for dose-response profiling .

Advanced Research Questions

Q. How can contradictory data on the compound’s enzyme inhibition efficacy be resolved?

  • Methodological Answer : Contradictions may arise from:
  • Assay Conditions : Variability in pH (e.g., CA assays require pH 7.4 vs. 8.3 for AChE) or co-solvents (DMSO >1% can denature enzymes) .
  • Structural Isomerism : Ensure the (E)-configuration of the vinyl sulfonamide is confirmed via NOESY (nuclear Overhauser effect) to rule out (Z)-isomer interference .
  • Comparative Studies : Cross-validate using orthogonal assays (e.g., isothermal titration calorimetry vs. fluorogenic substrates) .

Q. What strategies improve the compound’s metabolic stability in preclinical studies?

  • Methodological Answer :
  • Structural Modifications :
  • Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to reduce cytochrome P450 oxidation .
  • Replace the thiophene with a bioisostere (e.g., furan) to mitigate sulfur-mediated metabolic clearance .
  • In Vitro Models :
  • Use liver microsomal assays (human/rat) to identify metabolic hotspots.
  • Apply deuterium isotope effects at vulnerable C-H bonds .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :
  • Catalysis : Employ Pd(OAc)₂/Xantphos for Suzuki-Miyaura cross-coupling (improves pyrazole-thiophene coupling efficiency to >85%) .
  • Solvent Optimization : Switch from DCM to toluene for sulfonamide coupling, reducing side reactions (e.g., hydrolysis) .
  • Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction endpoints and minimize over-processing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.